REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]2[CH2:8][O:9][C:10](=[O:11])[C:5]2=[CH:4][CH:3]=1.[Se](=O)=[O:13]>O1CCOCC1>[O:11]=[C:10]1[C:5]2[C:6](=[N:7][C:2]([CH:1]=[O:13])=[CH:3][CH:4]=2)[CH2:8][O:9]1
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C(=N1)COC2=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 100° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated at 100° C. for an additional 42 h
|
Duration
|
42 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through celite
|
Type
|
WASH
|
Details
|
washed with dioxane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The high Rf product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2=NC(=CC=C21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |